molecular formula C14H10Cl2O2 B1451954 2-[(3-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-13-4

2-[(3-Chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1451954
CAS RN: 1160250-13-4
M. Wt: 281.1 g/mol
InChI Key: DMBDEJFXGHBJKU-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]benzoyl chloride is a specialty product used for proteomics research . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The presence of the chlorine atoms and the oxygen atom can significantly influence the chemical properties of the compound, including its reactivity.

Scientific Research Applications

3-Chlorobenzyloxybenzoyl chloride has a number of applications in scientific research. It is used as a coupling reagent in the synthesis of peptides and other organic compounds. It is also used to prepare amides, esters, and other derivatives of benzyl alcohols. Additionally, it is used as a catalyst in organic reactions and as a reagent for the synthesis of heterocycles.

Mechanism of Action

3-Chlorobenzyloxybenzoyl chloride is an acylating agent and reacts with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom is replaced by a nucleophile. The reaction is typically conducted in the presence of a base, such as potassium hydroxide, which serves to deprotonate the chlorine atom and facilitate the reaction.
Biochemical and Physiological Effects
3-Chlorobenzyloxybenzoyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally regarded as safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chlorobenzyloxybenzoyl chloride in laboratory experiments include its low cost, its availability in a variety of solvents, and its ability to participate in a variety of reactions. The primary limitation of this compound is its sensitivity to moisture and air, which can lead to the formation of impurities and by-products.

Future Directions

The future directions for the use of 3-chlorobenzyloxybenzoyl chloride in scientific research include its use in the synthesis of biologically active compounds, such as peptides, antibiotics, and other pharmaceuticals. Additionally, it could be used to synthesize polymers, dyes, and other materials for use in a variety of industrial and consumer applications. Additionally, it could be used in the synthesis of novel compounds for use in the study of biological processes, such as drug metabolism and gene expression.

Safety and Hazards

Benzoyl chlorides are generally considered hazardous. They are typically corrosive and can cause severe skin burns and eye damage . They may also cause respiratory irritation and could be harmful if swallowed .

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBDEJFXGHBJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246586
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160250-13-4
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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